3-Methoxybenzoyl fluoride
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Overview
Description
Benzoyl fluoride, 3-methoxy- is an organic compound with the chemical formula C8H7FO2 It is a derivative of benzoyl fluoride, where a methoxy group (-OCH3) is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoyl fluoride, 3-methoxy- can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride, which is then treated with potassium fluoride to yield benzoyl fluoride, 3-methoxy- . Another method involves the direct fluorination of 3-methoxybenzaldehyde using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) .
Industrial Production Methods: Industrial production of benzoyl fluoride, 3-methoxy- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzoyl fluoride, 3-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized to form 3-methoxybenzoic acid or reduced to form 3-methoxybenzyl alcohol.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution: Formation of 3-methoxybenzamide or 3-methoxybenzoate esters.
Oxidation: Formation of 3-methoxybenzoic acid.
Reduction: Formation of 3-methoxybenzyl alcohol.
Coupling: Formation of biaryl compounds
Scientific Research Applications
Benzoyl fluoride, 3-methoxy- has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as a building block for the synthesis of active pharmaceutical ingredients.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
Benzoyl fluoride, 3-methoxy- can be compared with other similar compounds such as:
Benzoyl Fluoride: The parent compound, which lacks the methoxy group, has different reactivity and applications.
3-Methoxybenzoyl Chloride: Similar in structure but with a chloride group instead of fluoride, leading to different reactivity and uses.
3-Methoxybenzoic Acid: The carboxylic acid derivative, which has different chemical properties and applications
Uniqueness: The presence of the methoxy group in benzoyl fluoride, 3-methoxy- imparts unique electronic and steric effects, making it more reactive in certain chemical reactions compared to its analogs .
Comparison with Similar Compounds
- Benzoyl fluoride
- 3-Methoxybenzoyl chloride
- 3-Methoxybenzoic acid
- 3-Methoxybenzyl alcohol .
Properties
CAS No. |
77976-04-6 |
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Molecular Formula |
C8H7FO2 |
Molecular Weight |
154.14 g/mol |
IUPAC Name |
3-methoxybenzoyl fluoride |
InChI |
InChI=1S/C8H7FO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 |
InChI Key |
GYFNNUHMHIGDML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)F |
Origin of Product |
United States |
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